molecular formula C18H17Cl2N3O B11054727 N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

Cat. No.: B11054727
M. Wt: 362.2 g/mol
InChI Key: CBQHVTPLTANXNO-UHFFFAOYSA-N
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Description

N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is a complex organic compound that features a benzimidazole core substituted with a 2,6-dichlorobenzyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the substituted benzimidazole with methyl acetate in the presence of a catalyst like sodium methoxide to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles such as amines or thiols replace the 2,6-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the compound with hydrogenated benzimidazole.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.

    Pathways Involved: It can interfere with pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. Its combination of a 2,6-dichlorobenzyl group and an acetamide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C18H17Cl2N3O

Molecular Weight

362.2 g/mol

IUPAC Name

N-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C18H17Cl2N3O/c1-12(24)22(2)11-18-21-16-8-3-4-9-17(16)23(18)10-13-14(19)6-5-7-15(13)20/h3-9H,10-11H2,1-2H3

InChI Key

CBQHVTPLTANXNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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